Nanomolar AKR1B10 Inhibition of 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic Acid vs. Inactive Unsubstituted 3-Pyridylpropionic Acid
The compound demonstrates potent inhibition of human AKR1B10 with an IC₅₀ of 27 nM [1]. In contrast, the unsubstituted parent scaffold, 3-(3-Pyridyl)propionic Acid, is reported in binding databases and literature reviews to lack significant inhibitory activity against this same enzyme, with no measurable IC₅₀ or Ki reported in comparable assays . This indicates that the 2-methoxycarbonyl substituent is critical for engaging the AKR1B10 active site.
| Evidence Dimension | Inhibitory activity against human AKR1B10 |
|---|---|
| Target Compound Data | IC₅₀ = 27 nM |
| Comparator Or Baseline | 3-(3-Pyridyl)propionic Acid (unsubstituted): No significant inhibition reported |
| Quantified Difference | Target compound shows nanomolar potency; comparator is essentially inactive in this assay context. |
| Conditions | Inhibition of recombinant human N-terminal 6-His-tagged AKR1B10 expressed in E. coli, using pyridine-3-aldehyde as substrate [1]. |
Why This Matters
This selectivity against the unsubstituted core confirms that the methoxycarbonyl group is essential for AKR1B10 engagement, making this compound a non-negotiable starting point for medicinal chemists developing AKR1B10-targeted cancer therapeutics.
- [1] BindingDB. BDBM50394657, CHEMBL270067: 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid. Retrieved April 16, 2026. View Source
